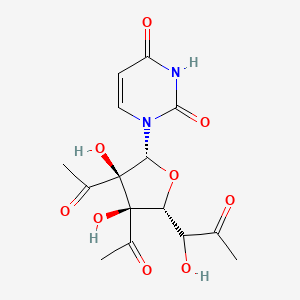
2`,3`,5`-Triacetyluridine
Übersicht
Beschreibung
2’,3’,5’-Triacetyluridine is a prodrug of uridine, a naturally occurring nucleoside. It is more lipid-soluble than uridine and is resistant to degradation by uridine phosphorylase. This compound is cleaved by plasma esterases in vivo to release uridine . It has been studied for its potential neuroprotective effects and its ability to enhance uridine bioavailability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2’,3’,5’-Triacetyluridine can be synthesized by treating uridine with acetic anhydride in the presence of a catalytic amount of boron trifluoride-etherate. The crude product is then recrystallized from ethanol to yield 2’,3’,5’-triacetyluridine in 74-78% yield .
Industrial Production Methods: The industrial production of 2’,3’,5’-triacetyluridine follows similar synthetic routes but on a larger scale. The process involves the acetylation of uridine using acetic anhydride and a catalyst, followed by purification steps to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2’,3’,5’-Triacetyluridine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release uridine.
Oxidation: It can be oxidized to form uridine derivatives.
Substitution: It can undergo substitution reactions to form different acetylated uridine derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions with mild acidic or basic conditions.
Oxidation: Performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Conducted using various acetylating agents under controlled conditions.
Major Products:
Hydrolysis: Uridine.
Oxidation: Uridine derivatives.
Substitution: Acetylated uridine derivatives.
Wissenschaftliche Forschungsanwendungen
2’,3’,5’-Triacetyluridine has a wide range of scientific research applications:
Neuroprotection: It has been shown to decrease neurodegeneration in models of Huntington’s disease and improve cognitive functions.
Chemotherapy Adjunct: Used to reverse toxicity and increase survival in models of dihydropyrimidine dehydrogenase deficiency-induced 5-fluorouracil overdose.
Metabolic Disorders: Employed in the treatment of hereditary orotic aciduria.
Psychiatric Disorders: Shown to decrease depressive symptoms and increase brain pH in bipolar patients.
Wirkmechanismus
2’,3’,5’-Triacetyluridine is cleaved by plasma esterases to release uridine, which then exerts its effects by increasing the levels of uridine in the body. Uridine is involved in various biochemical pathways, including the synthesis of nucleotides and the regulation of neurotransmitter levels. It competes with 5-fluorouracil metabolites for incorporation into genetic material, reducing toxicity and cell death associated with these metabolites .
Vergleich Mit ähnlichen Verbindungen
Uridine: The parent compound of 2’,3’,5’-triacetyluridine.
5-Fluorouracil: A chemotherapeutic agent that 2’,3’,5’-triacetyluridine can help mitigate toxicity from.
Capecitabine: Another chemotherapeutic agent whose toxicity can be reduced by 2’,3’,5’-triacetyluridine
Uniqueness: 2’,3’,5’-Triacetyluridine is unique due to its enhanced lipid solubility and resistance to degradation, which allows for better bioavailability and efficacy compared to uridine. Its ability to mitigate the toxic effects of chemotherapeutic agents like 5-fluorouracil and capecitabine makes it particularly valuable in medical applications .
Eigenschaften
IUPAC Name |
1-[(2R,3R,4R,5R)-3,4-diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O9/c1-6(18)10(22)11-14(24,7(2)19)15(25,8(3)20)12(26-11)17-5-4-9(21)16-13(17)23/h4-5,10-12,22,24-25H,1-3H3,(H,16,21,23)/t10?,11-,12-,14-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYQEKLYYJLPSY-ZLJWCAOPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1C(C(C(O1)N2C=CC(=O)NC2=O)(C(=O)C)O)(C(=O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C([C@@H]1[C@@]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C(=O)C)O)(C(=O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















